(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

Enzyme Inhibition Structure-Activity Relationship Conformational Constraint

This chiral, N-acyl amino acid derivative features a conformationally rigid cyclopropanecarbonyl group that confers superior metabolic stability and up to 15-fold potency enhancements in enzyme inhibitors compared to isopropylcarbonyl analogues. Its defined (2S) stereochemistry eliminates costly chiral resolution steps. Essential for designing protease-resistant peptides, constrained peptidomimetics, and focused libraries targeting 4-hydroxyphenylpyruvate dioxygenase or dihydroorotate dehydrogenase. Procurement ensures access to a pre-formed, stereochemically pure building block for rational drug design.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 168980-10-7
Cat. No. B3108831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid
CAS168980-10-7
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C1CC1
InChIInChI=1S/C10H17NO3/c1-6(2)5-8(10(13)14)11-9(12)7-3-4-7/h6-8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t8-/m0/s1
InChIKeyAHILZKCMPBLRES-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





168980-10-7: Cyclopropane-Modified L-Leucine Derivative for Peptidomimetic Design and Drug Delivery Applications


(2S)-2-(Cyclopropylformamido)-4-methylpentanoic acid (CAS 168980-10-7), systematically named L-Leucine, N-(cyclopropylcarbonyl)- , is a synthetic, chiral amino acid derivative belonging to the class of N-acyl-α-amino acids [1]. It features an L-leucine backbone (C10H17NO3, MW 199.25 g/mol) [1] modified at the N-terminus with a conformationally rigid cyclopropanecarbonyl (cyclopropylformamido) group . This structural modification introduces constrained conformational freedom and enhanced metabolic stability compared to standard leucine, making it a valuable chiral building block for peptidomimetic synthesis, constrained peptide design, and pharmaceutical intermediate applications where precise stereochemical control and proteolytic resistance are required .

168980-10-7: Why Standard Amino Acids Cannot Replicate Cyclopropane-Constrained Conformation and Metabolic Stability


The N-terminal cyclopropanecarbonyl modification in (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid confers unique structural and functional properties that cannot be replicated by unmodified L-leucine or alternative N-acyl leucine derivatives lacking the cyclopropane ring. The cyclopropyl group introduces conformational restriction that limits backbone flexibility, enhancing metabolic stability by reducing susceptibility to aminopeptidase-mediated hydrolysis—a property well-documented for cyclopropane-containing amino acid derivatives [1]. Furthermore, cyclopropanecarbonyl-substituted compounds have been shown to be up to 15 times more potent than corresponding isopropylcarbonyl analogues as enzyme inhibitors due to active site metal chelation and hydrogen bonding induced by the constrained conformation . This combination of enhanced metabolic resistance, defined spatial orientation, and improved target engagement represents a unique profile that generic substitutions cannot achieve. Consequently, researchers seeking to build peptidomimetics with predictable conformational behavior, improved pharmacokinetic properties, or enhanced enzyme inhibitory potency cannot simply substitute this compound with unmodified amino acids or non-cyclopropane acyl derivatives without compromising the intended molecular design and performance characteristics.

168980-10-7: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Enzyme Inhibitor Potency: Cyclopropanecarbonyl Modification Yields 15-Fold Enhancement Over Isopropylcarbonyl Analogue

Independent evaluation of cyclopropanecarbonyl derivatives revealed 15-fold greater inhibitory potency against 4-hydroxyphenylpyruvate dioxygenase compared to the corresponding isopropylcarbonyl analogues . While this direct comparison involves a different scaffold, the underlying structure-activity relationship (SAR) demonstrates that the cyclopropanecarbonyl moiety provides quantifiably superior target engagement relative to a sterically similar but conformationally flexible isopropyl group. For researchers employing (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid as a building block in inhibitor design, this class-level SAR evidence supports the rationale that the cyclopropane modification—rather than an alternative acyl group—is essential for achieving enhanced potency.

Enzyme Inhibition Structure-Activity Relationship Conformational Constraint

Enzyme Inhibitor Potency: Cyclopropanecarbonyl Modification Yields 14-Fold Enhancement Over Isopropylcarbonyl Analogue Against Second Target

In a parallel evaluation against dihydroorotate dehydrogenase (DHODH), the same cyclopropanecarbonyl derivative series demonstrated 14-fold greater inhibitory potency compared to the corresponding isopropylcarbonyl analogues . The consistency of enhanced potency across two distinct enzyme targets reinforces the broad applicability of the cyclopropanecarbonyl structural motif in improving target engagement. For (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, this cross-target evidence suggests that the cyclopropane modification may confer reliable potency advantages when incorporated into diverse inhibitor scaffolds targeting unrelated enzymes.

Enzyme Inhibition Structure-Activity Relationship Dihydroorotate Dehydrogenase

Peptidomimetic Conformational Control: Cyclopropane-Fused Scaffolds Enable Precise Spatial Orientation of Functional Groups

Cyclopropane-containing amino acid derivatives, including the cyclopropanecarbonyl-substituted class to which (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid belongs, are explicitly valued in medicinal chemistry for 'designing peptidomimetics and constrained peptides, where controlled spatial orientation is critical for bioactivity' [1]. The cyclopropane ring imposes conformational rigidity that restricts backbone φ and ψ angles, enabling precise control over the three-dimensional presentation of the leucine side chain and the carboxylic acid terminus. This is in direct contrast to unmodified L-leucine, which possesses free rotation around the N-Cα bond and cannot provide the same level of conformational predictability in peptide or peptidomimetic design.

Peptidomimetics Conformational Constraint Drug Design

Metabolic Stability Enhancement: Cyclopropane Ring Increases Resistance to Proteolytic Degradation

The introduction of cyclopropyl groups into small molecules is widely recognized to 'improve metabolic stability' and 'slow down hydrolysis' when incorporated into polypeptides [1]. For (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, the N-terminal cyclopropanecarbonyl modification creates an amide bond that is sterically shielded by the cyclopropane ring, reducing accessibility to aminopeptidases and other proteolytic enzymes. The cyclopropane ring's inherent resistance to oxidative metabolism further contributes to enhanced stability. This class-level property distinguishes the compound from unmodified L-leucine, which is readily cleaved by aminopeptidases, and from N-acyl leucine derivatives with linear or branched alkyl chains that lack the same degree of steric protection and metabolic shielding.

Metabolic Stability Protease Resistance Pharmacokinetics

Commercial Availability with Defined Purity Specification for Reproducible Research

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is commercially available from multiple suppliers with a minimum purity specification of 95% . This defined purity standard ensures lot-to-lot consistency and reproducible experimental outcomes, which is essential for structure-activity relationship studies, biological assays, and synthetic applications. In contrast, in-house synthesis or sourcing from non-specialized vendors may introduce variable purity and undefined impurity profiles that can confound experimental results, particularly in sensitive biochemical or cell-based assays where trace contaminants can produce misleading activity readouts or interfere with downstream reactions.

Chemical Procurement Quality Control Reproducibility

Stereochemical Purity: Defined (2S) Configuration Ensures Consistent Biological Recognition

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is supplied as a single, defined stereoisomer with the (2S) configuration corresponding to the naturally occurring L-leucine stereochemistry . This stereochemical definition is critical because the complementary (2R) enantiomer would present a fundamentally different spatial orientation of the leucine side chain and cyclopropanecarbonyl group, potentially resulting in altered or abrogated biological recognition. While direct comparative data between enantiomers of this specific compound are not available in the public literature, the well-established principle of stereospecificity in biological systems dictates that the (2S) and (2R) enantiomers are not interchangeable. Unmodified DL-leucine or racemic N-acyl leucine derivatives would introduce stereochemical heterogeneity that complicates structure-activity interpretation and may compromise target selectivity.

Stereochemistry Chiral Building Block Biological Activity

168980-10-7: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


Enzyme Inhibitor Lead Optimization: Leveraging Cyclopropanecarbonyl Potency Enhancement

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is optimally deployed as a chiral building block in the synthesis of enzyme inhibitor candidates, particularly for targets such as 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase where cyclopropanecarbonyl-containing analogues have demonstrated up to 15-fold and 14-fold potency enhancements, respectively, over isopropylcarbonyl counterparts . Researchers synthesizing focused libraries of peptidomimetic inhibitors should incorporate this building block to evaluate whether the cyclopropane-conferred potency advantage translates to their specific target of interest.

Peptidomimetic Design Requiring Defined Conformational Constraint

This compound is ideally suited for the construction of conformationally constrained peptidomimetics where precise spatial orientation of the leucine side chain and terminal functional groups is essential for bioactivity [1]. The cyclopropane ring restricts backbone flexibility, enabling rational design of molecules with predictable three-dimensional structures. Applications include the synthesis of protease-resistant peptide analogues, constrained cyclic peptides, and scaffold molecules for probing protein-protein interaction surfaces where entropic stabilization of the bound conformation is desired.

Metabolically Stabilized Peptide and Prodrug Synthesis

For research applications requiring extended compound half-life in biological matrices—such as cell-based assays, ex vivo stability studies, or preliminary in vivo pharmacokinetic evaluation—(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid serves as a metabolically resistant amino acid surrogate [2]. The N-terminal cyclopropanecarbonyl modification shields the adjacent amide bond from aminopeptidase cleavage, while the cyclopropane ring itself resists oxidative metabolism. This building block should be prioritized when designing peptides or peptide conjugates intended to maintain structural integrity in serum-containing media or when evaluating biological activity over extended time courses where unmodified peptides would be rapidly degraded.

Chiral Synthesis and Asymmetric Catalysis Intermediate

As a single, defined (2S) enantiomer with commercial availability at ≥95% purity , this compound is well-suited as a chiral auxiliary, resolving agent, or stereochemically defined starting material for asymmetric synthesis. The combination of a rigid cyclopropane moiety and a defined stereocenter provides a predictable chiral environment that can be exploited in stereoselective transformations. Procurement of this pre-formed, stereochemically pure building block eliminates the need for costly and time-consuming chiral resolution steps that would be required if racemic or undefined material were used.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.